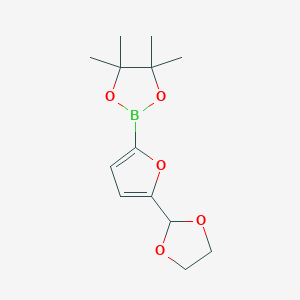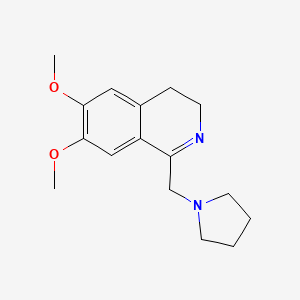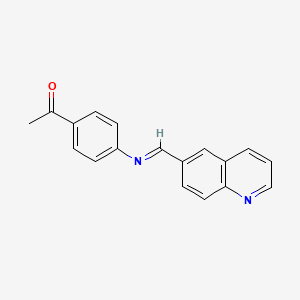
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to an ethanone group through a methylene bridgeThe quinoline structure is known for its biological activity, making derivatives like this compound valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone typically involves the condensation of 4-aminoacetophenone with quinoline-6-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the methylene bridge .
Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Applications De Recherche Scientifique
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its quinoline core, it has potential as an antimalarial, antibacterial, and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is largely dependent on its interaction with biological targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to enzymes, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal properties
Uniqueness: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is unique due to its specific structure, which combines the quinoline moiety with an ethanone group. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its synthesis and application.
Propriétés
Numéro CAS |
89060-15-1 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1-[4-(quinolin-6-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C18H14N2O/c1-13(21)15-5-7-17(8-6-15)20-12-14-4-9-18-16(11-14)3-2-10-19-18/h2-12H,1H3 |
Clé InChI |
FZFHAGFINCHXFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


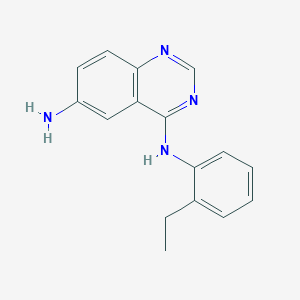



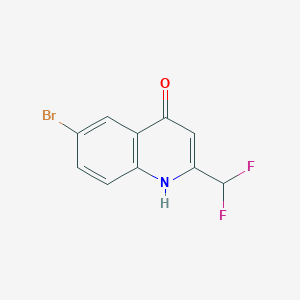
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
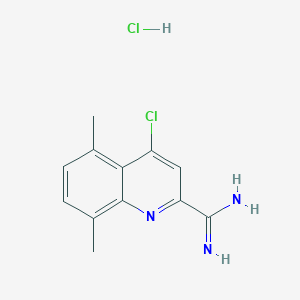
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)

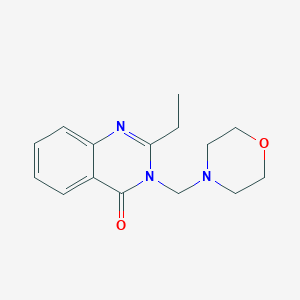
![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
